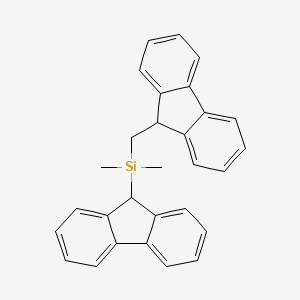
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane: is an organosilicon compound characterized by the presence of two fluorenyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane typically involves the reaction of fluorenyl lithium with dichlorodimethylsilane. The reaction proceeds as follows:
Formation of Fluorenyl Lithium: Fluorene is treated with n-butyllithium to form fluorenyl lithium.
Reaction with Dichlorodimethylsilane: The fluorenyl lithium is then reacted with dichlorodimethylsilane to yield this compound.
The reaction conditions generally involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organosilicon chemistry techniques. This includes the use of large-scale reactors and careful control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The fluorenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
科学的研究の応用
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has several scientific research applications, including:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
作用機序
The mechanism by which 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane exerts its effects depends on the specific application. In materials science, its unique structure allows for efficient charge transport and light emission. In catalysis, the silicon center can facilitate various chemical transformations through coordination with substrates and reagents.
類似化合物との比較
Similar Compounds
1,2-Bis(fluoren-9-yl)ethane: Similar structure but lacks the silicon atom.
1,1,2,2-Tetramethyl-1,2-disilane: Contains two silicon atoms but lacks the fluorenyl groups.
Fluorenylsilane: Contains a single fluorenyl group attached to silicon.
Uniqueness
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is unique due to the combination of fluorenyl groups and a silicon center, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
特性
IUPAC Name |
9H-fluoren-9-yl-(9H-fluoren-9-ylmethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Si/c1-30(2,29-26-17-9-7-13-22(26)23-14-8-10-18-27(23)29)19-28-24-15-5-3-11-20(24)21-12-4-6-16-25(21)28/h3-18,28-29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQHLIPBJXJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














